molecular formula C12H14BrNO B2866190 3-[(2-Bromophenyl)methyl]piperidin-2-one CAS No. 1260891-97-1

3-[(2-Bromophenyl)methyl]piperidin-2-one

Cat. No.: B2866190
CAS No.: 1260891-97-1
M. Wt: 268.154
InChI Key: BUKMLCQPAJRHHC-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]piperidin-2-one is an organic compound that features a piperidinone ring substituted with a bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromophenyl)methyl]piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and piperidin-2-one.

    Nucleophilic Substitution Reaction: The 2-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-2-one in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymer backbones to modify physical and chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methyl]piperidin-2-one in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenylmethyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the piperidinone ring can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2-Bromobenzylamine: Similar structure but with an amine group instead of a piperidinone ring.

    3-[(2-Chlorophenyl)methyl]piperidin-2-one: Chlorine substituent instead of bromine.

    3-[(2-Fluorophenyl)methyl]piperidin-2-one: Fluorine substituent instead of bromine.

Uniqueness: 3-[(2-Bromophenyl)methyl]piperidin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs. The bromine atom can participate in halogen bonding, which is less common with chlorine and fluorine, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKMLCQPAJRHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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